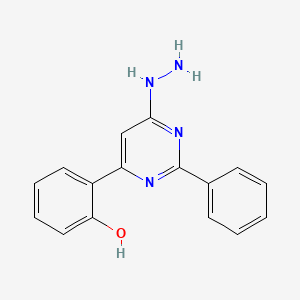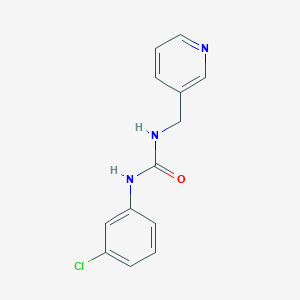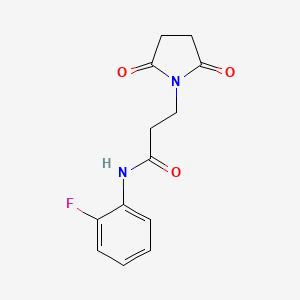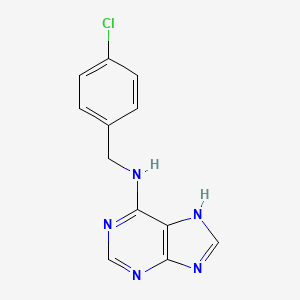
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine exerts its antimicrobial activity by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis, a bacterium responsible for causing tuberculosis. This inhibition leads to a decrease in ATP production, which is essential for the survival of the bacterium.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as an antimicrobial agent. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has also been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress in biological systems.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine is relatively expensive, which could limit its use in large-scale experiments.
Future Directions
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has several potential future directions, including its further development as an antimicrobial agent for tuberculosis and other infectious diseases. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could also be used as a fluorescent probe for detecting metal ions in biological systems. Additionally, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could be modified to improve its efficacy and reduce its cost, making it more accessible for use in research and clinical settings.
In conclusion, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine is a promising chemical compound with potential applications in various fields. Its antimicrobial activity, low toxicity, and ease of synthesis make it an attractive candidate for further research and development. With continued research, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine could have a significant impact on the treatment of tuberculosis and other infectious diseases, as well as in the development of new fluorescent probes for detecting metal ions in biological systems.
Synthesis Methods
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine can be synthesized through a multistep process involving the condensation of 2-bromobenzaldehyde and 4,6-dimethylquinoline in the presence of a base. The resulting intermediate is then reduced to yield N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine in high purity.
Scientific Research Applications
N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has shown promising results as an antimicrobial agent against tuberculosis, a disease that affects millions of people worldwide. N-(2-bromophenyl)-4,6-dimethyl-2-quinolinamine has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-8-15-13(9-11)12(2)10-17(19-15)20-16-6-4-3-5-14(16)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBFEPOWAWCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4,6-dimethylquinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)


![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)

